2,2-Dimethyl-5-(4-(methylsulfonyl)phenyl)-4-m-tolylfuran-3(2h)-one
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Overview
Description
2,2-Dimethyl-5-(4-(methylsulfonyl)phenyl)-4-m-tolylfuran-3(2H)-one is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a furanone ring substituted with dimethyl, methylsulfonyl, and tolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-(4-(methylsulfonyl)phenyl)-4-m-tolylfuran-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furanone Ring: The furanone ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products. Advanced purification techniques, including distillation and crystallization, are employed to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-(4-(methylsulfonyl)phenyl)-4-m-tolylfuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce methylthio derivatives.
Scientific Research Applications
2,2-Dimethyl-5-(4-(methylsulfonyl)phenyl)-4-m-tolylfuran-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-(4-(methylsulfonyl)phenyl)-4-m-tolylfuran-3(2H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways are subjects of ongoing research, and further studies are needed to elucidate the detailed mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylthio)benzaldehyde
- 4-(2-Fluorophenyl)-2,2-dimethyl-5-[4-(methylsulfonyl)phenyl]-3(2H)-furanone
- 2-Methyl-5-phenylhexane
Uniqueness
2,2-Dimethyl-5-(4-(methylsulfonyl)phenyl)-4-m-tolylfuran-3(2H)-one stands out due to its specific substitution pattern on the furanone ring, which imparts unique chemical and biological properties. Its combination of dimethyl, methylsulfonyl, and tolyl groups distinguishes it from other similar compounds, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C20H20O4S |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
2,2-dimethyl-4-(3-methylphenyl)-5-(4-methylsulfonylphenyl)furan-3-one |
InChI |
InChI=1S/C20H20O4S/c1-13-6-5-7-15(12-13)17-18(24-20(2,3)19(17)21)14-8-10-16(11-9-14)25(4,22)23/h5-12H,1-4H3 |
InChI Key |
FAKOKFQFCDOHKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(OC(C2=O)(C)C)C3=CC=C(C=C3)S(=O)(=O)C |
Origin of Product |
United States |
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